Penthienate bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

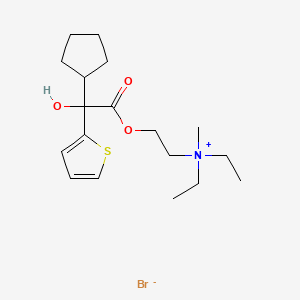

2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30NO3S.BrH/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16;/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGJUXTWIWCQGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22064-27-3 (Parent) | |

| Record name | Penthienate bromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60875110 | |

| Record name | Penthienate Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-44-6 | |

| Record name | Penthienate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthienate bromide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodral bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penthienate Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(α-cyclopentyl-α-2-thienylglycolloyloxy)ethyldiethyl(methyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIENATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA4DVZ926O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Context and Historical Trajectories of Penthienate Bromide Research

Evolution of Anticholinergic Compound Investigation in Pharmacology

The investigation into anticholinergic compounds dates back to ancient times, with the use of plant-derived substances such as belladonna and mandragora for their medicinal properties. nih.gov The modern era of anticholinergic drug development commenced in the early 20th century, marked by the isolation and synthesis of key compounds like atropine (B194438) and scopolamine. nih.gov A pivotal moment in this evolution was the late 19th-century discovery of the efficacy of anticholinergic drugs in Parkinson's disease, which spurred further research and led to a deeper understanding of the cholinergic system, encompassing both nicotinic and muscarinic arms. mims.com This also illuminated the intricate balance between the sympathetic and parasympathetic divisions of the autonomic nervous system. mims.com

Acetylcholine (B1216132) was famously identified as the first neurotransmitter, and its discovery, alongside histamine (B1213489), profoundly influenced early drug development from the 1920s to the 1950s. mims.com Anticholinergic drugs exert their effects by competitively blocking the activity of acetylcholine at muscarinic receptors located in both the central and peripheral nervous systems. nih.govnih.gov This mechanism effectively inhibits the actions of the parasympathetic nervous system, which is responsible for "rest and digest" functions. nih.gov A critical structural feature for the effective binding of anticholinergics to acetylcholine receptors is the ester linkage, which enables them to competitively block acetylcholine and prevent receptor activation. mims.com

Penthienate (B1211896) Bromide as a Historical Probe in Muscarinic Receptor Research

Penthienate bromide is recognized as a synthetic anticholinergic compound, exhibiting pharmacological actions akin to those of atropine. wikipedia.orgwikidata.org Historically, it was employed to reduce gastric motility and secretion, and for the treatment of conditions such as peptic ulcer and dyspepsia. wikipedia.orgwikidata.org Its anticholinergic properties were specifically investigated for their potential in managing gastrointestinal disorders, primarily by diminishing the activity of the neurotransmitter acetylcholine to alleviate spasms. fishersci.ca

This compound also featured in comparative clinical trials, notably for the treatment of unstable bladder. citeab.comthegoodscentscompany.com In these studies, it demonstrated effectiveness, and in some instances, proved to be more efficacious than other agents like imipramine (B1671792)/propantheline (B1209224) in improving urinary symptoms and urodynamic changes. citeab.comthegoodscentscompany.com At one point, this compound was considered to hold a significant role in the management of detrusor overactivity. thegoodscentscompany.com As a quaternary ammonium (B1175870) compound, this compound's structure generally limits its ability to cross the blood-brain barrier, influencing its predominant peripheral effects. citeab.com Despite its demonstrated efficacy, the clinical use of this compound became restricted over time, largely due to the emergence of alternative, safer therapeutic options. fishersci.cathegoodscentscompany.com

Current Research Relevance of Compounds with Limited Clinical Application

In contemporary pharmacological research, compounds like this compound, despite having limited or no current clinical application, are often categorized as "historical compounds" or "unsuitables" within resources such as the Chemical Probes Portal. fishersci.canih.govguidetopharmacology.org While these compounds may not meet the stringent criteria for high-quality chemical probes today—often lacking the selectivity or potency of newer agents—they retain significant value for research purposes. fishersci.canih.gov

Such historical compounds have been instrumental in building the foundational understanding of pharmacology. They contributed to the initial characterization of protein targets and their respective families. fishersci.ca Studies involving these agents were crucial in elucidating the basic mechanisms of action of anticholinergic compounds, particularly their competitive blockade of muscarinic receptors. mims.comnih.gov Furthermore, they played a vital role in defining the physiological functions that are regulated by cholinergic transmission throughout the body. nih.govfishersci.pt Their investigation was fundamental in establishing the very concept of receptor-mediated signaling, a cornerstone of modern pharmacology. wikipedia.org

Research conducted with compounds like this compound provided early insights that paved the way for the identification of distinct muscarinic receptor subgroups, namely M1 through M5. mims.comnih.govfishersci.pt These studies helped to clarify how the activation of receptors leads to the generation of second messengers or alterations in ion channel activity. wikipedia.org While many early anticholinergics, acting as orthosteric ligands, often lacked subtype selectivity, their systematic study was crucial. This work laid the essential groundwork for comprehending receptor binding dynamics and facilitated the subsequent development of more selective ligands and allosteric modulators. Moreover, even the non-specific nature of some of these historical compounds can be advantageous in certain experimental contexts, allowing for broader mechanistic investigations into receptor biology and signaling pathways. fishersci.ca

Compound Names and PubChem CIDs

Chemical Synthesis Pathways and Advanced Structural Characterization in Research

Methodologies for Penthienate (B1211896) Bromide Synthesis

The synthesis of penthienate bromide involves the formation of a quaternary ammonium (B1175870) salt, typically through an alkylation reaction.

Historically, the preparation of quaternary ammonium salts, including compounds like this compound, frequently utilized methylating reagents such as bromomethane (B36050) (methyl bromide) for the N-alkylation (quaternization) of tertiary amine precursors googleapis.comgoogle.comgoogle.com. This method involved the direct reaction of the tertiary amine with bromomethane to form the desired quaternary ammonium bromide salt. However, the use of bromomethane has been associated with environmental concerns, as it is classified as an ozone-depleting substance (ODS) due to its role in the catalytic breakdown of ozone in the stratosphere googleapis.comgoogle.com.

The environmental impact of historical reagents like bromomethane has driven the evolution of synthetic methodologies towards more sustainable and safer alternatives. Modern approaches in laboratory settings focus on developing new electrophilic alkylating reagents that can effectively quaternize amines without posing the same environmental hazards googleapis.comgoogle.com. These newer reagents aim to provide stable compounds and enable alkylation reactions under milder, more environmentally friendly conditions googleapis.comgoogle.com. While specific detailed modern approaches or yield optimization studies solely for this compound using these alternative reagents are not extensively documented in the public domain, the general trend in the synthesis of quaternary ammonium salts emphasizes the use of less hazardous and more efficient alkylating agents, often involving one-pot reactions and various anion sources like tetrafluoroborate (B81430) or triflate googleapis.comgoogle.com. Such advancements contribute to improved safety profiles and potentially optimized yields in the synthesis of complex organic compounds.

Spectroscopic and Crystallographic Investigations of Molecular Conformation

Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for elucidating its chemical behavior. This has been achieved through various advanced characterization techniques.

X-ray crystallography is a powerful technique employed to determine the atomic and molecular structure of crystalline materials in the solid state google.com. For this compound, detailed crystallographic investigations have provided significant insights into its molecular conformation. Crystals of this compound are triclinic, belonging to the space group P1 with two molecules per unit cell (Z=2) rsc.org. The unit cell dimensions have been precisely determined, as shown in Table 1.

Table 1: this compound Unit Cell Parameters (X-Ray Crystallography)

| Parameter | Value (Å or °) |

| a | 7.14 ± 0.01 |

| b | 8.32 ± 0.01 |

| c | 17.31 ± 0.01 |

| α | 90.7 ± 0.05 |

| β | 83.9 ± 0.05 |

| γ | 97.5 ± 0.05 |

The structural analysis revealed key conformational features: the thienyl ring is planar and oriented nearly perpendicular to the mean plane of the ester group rsc.org. The cyclopentyl ring adopts an envelope conformation rsc.org. Furthermore, the acetylcholine-like system within the molecule exhibits a conformation similar to that observed for acetylcholine (B1216132) in its chloride salt crystals rsc.org. A notable characteristic is that the "methyl side" of the acetylcholine system is partially obstructed by ring substituents in the acyl group and a large cationic head rsc.org.

Spectroscopic techniques are invaluable for probing the conformational dynamics and structural features of molecules in solution, where they may adopt different conformations compared to the solid state.

Spectroscopic Techniques for Solution-Phase Conformational Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibrational modes of the molecule cause a change in its dipole moment. ksu.edu.sa The frequencies at which absorption occurs are characteristic of specific functional groups and their chemical environments. ksu.edu.sa For this compound, IR spectroscopy would be instrumental in identifying and characterizing its key functional groups. Expected characteristic absorption bands would include:

O-H stretching: Indicative of the hydroxyl group.

C=O stretching: Characteristic of the ester carbonyl group.

C-O stretching: Associated with the ester linkage.

C-H stretching: Arising from the aliphatic (cyclopentyl, ethyl, methyl) and aromatic (thiophene) C-H bonds.

C-Br stretching: While often weak, this could potentially be observed, indicating the presence of the bromide counterion or a C-Br bond if it were covalently linked.

Raman Spectroscopy: Raman spectroscopy, in contrast, is based on the inelastic scattering of incident light, where the energy shift corresponds to the vibrational energies of the molecule. ksu.edu.sa Raman scattering is sensitive to changes in the polarizability of a molecule during vibration. ksu.edu.sa This makes it particularly effective for detecting symmetric vibrations and bonds with significant electron clouds, such as C-C, C=C, and C-S bonds. ksu.edu.saresearchgate.net For this compound, Raman spectroscopy would complement IR by providing information on:

Thiophene (B33073) ring vibrations: Characteristic ring breathing modes and C=C stretching within the thiophene ring.

C-C stretching: Within the cyclopentyl ring and aliphatic chains.

C-H vibrations: Often more pronounced for symmetric C-H stretches compared to IR.

Quaternary ammonium group: Vibrations associated with the C-N⁺ bonds.

In research, the combined application of IR and Raman spectroscopy allows for a comprehensive functional group analysis. Researchers would compare the observed spectral bands with databases of known compounds or with computationally predicted spectra to confirm the compound's identity, assess its purity, and investigate any conformational changes or intermolecular interactions. ksu.edu.samdpi.com

Illustrative Data Table: Expected Vibrational Modes for this compound (Conceptual)

| Functional Group / Bond | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200-3600 (broad) | Weak/Absent | Stretching |

| C=O (ester) | 1700-1750 | Strong | Stretching |

| C-O (ester) | 1000-1300 | Moderate | Stretching |

| C-H (aliphatic) | 2850-2970 | Strong | Stretching |

| C-H (aromatic, thiophene) | 3000-3100 | Moderate | Stretching |

| Thiophene ring | Various, e.g., 700-850 | Various, e.g., 1400-1500 | Ring modes, C=C stretch |

| C-N⁺ (quaternary) | 900-1200 | Moderate | Stretching |

Note: This table provides conceptual expected regions based on general chemical principles, as specific published spectral data for this compound were not found in the current search. Actual peak positions can vary based on molecular environment and state.

Theoretical Structural Dynamics and Molecular Modeling

Theoretical structural dynamics and molecular modeling are indispensable computational tools in modern chemical research, complementing experimental techniques by providing atomic-level insights into molecular structures, properties, and dynamic behaviors. anu.edu.auminsocam.org These methods allow researchers to predict molecular geometries, understand intermolecular interactions, and simulate molecular motions over time.

Quantum Chemistry Methods: Quantum mechanical approaches, such as Density Functional Theory (DFT), are frequently employed to calculate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Optimize molecular geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Predict vibrational frequencies: Simulate IR and Raman spectra, which can then be compared with experimental data for validation and assignment of specific bands. anu.edu.au

Analyze electronic properties: Investigate charge distribution, bond strengths, and potential reactivity sites.

Molecular Dynamics (MD) Simulations: MD simulations track the time-evolution of a molecular system by solving Newton's equations of motion for each atom. anu.edu.au This allows for the study of dynamic processes and conformational changes. For this compound, MD simulations could provide insights into:

Solvation structure: Given that this compound is an ionic compound, MD simulations could model its interactions with solvent molecules (e.g., water), characterizing the hydration shell around both the cationic part and the bromide anion. Studies on other bromide compounds have demonstrated the utility of MD in understanding ion-solvent interactions and the influence of ions on the hydrogen-bond network of water. nih.govchemrxiv.orgmdpi.com

Intermolecular interactions: How this compound might interact with other molecules or surfaces, which is crucial for understanding its physical properties and potential aggregation behavior.

Theoretical studies employing these methods can elucidate the preferred conformations of this compound, quantify the influence of the bromide counterion on its structural dynamics, and predict its behavior in various chemical environments. anu.edu.auminsocam.org These computational findings provide a deeper understanding that is often difficult to obtain solely through experimental means, offering a powerful synergistic approach to chemical research.

Molecular Pharmacodynamics: Muscarinic Receptor Interactions and Downstream Signaling in Preclinical Models

Characterization of Muscarinic Receptor Subtype Affinities and Selectivity

Muscarinic receptors consist of five distinct subtypes, M1 through M5, each coupled to different G proteins and mediating varied cellular responses. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). M2 and M4 receptors, on the other hand, primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. nih.govbmglabtech.com

Table 1: Muscarinic Receptor Subtypes and G-Protein Coupling

| Muscarinic Receptor Subtype | Primary G-Protein Coupling | Downstream Signaling Pathways |

| M1 | Gq/11 | ↑ IP3, ↑ DAG, ↑ Ca²⁺ |

| M2 | Gi/o | ↓ cAMP |

| M3 | Gq/11 | ↑ IP3, ↑ DAG, ↑ Ca²⁺ |

| M4 | Gi/o | ↓ cAMP |

| M5 | Gq/11 | ↑ IP3, ↑ DAG, ↑ Ca²⁺ |

Equilibrium binding studies are crucial for characterizing the affinity and selectivity of a compound for specific receptor subtypes. These studies typically involve competition experiments where the binding of a radiolabeled ligand to receptors expressed in cell lines (such as Chinese Hamster Ovary (CHO) cells) is measured in the presence of varying concentrations of the test compound. ics.org The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values are derived from these experiments, providing quantitative measures of binding affinity. ics.orgnih.gov

While Penthienate (B1211896) bromide is recognized as a muscarinic antagonist, specific quantitative data detailing its equilibrium binding affinities (Ki or IC50 values) across all five human muscarinic receptor subtypes (M1-M5) in recombinant cell-based assays are not extensively reported in the readily available scientific literature. Given its classification as an anticholinergic with actions similar to atropine (B194438), which is generally considered a non-selective muscarinic antagonist, it is inferred that Penthienate bromide may also exhibit a broad affinity for multiple muscarinic receptor subtypes rather than high selectivity for a single one. nih.govnih.gov

Ligand-receptor kinetic profiling involves the determination of association (kon) and dissociation (koff) rate constants, which provide insights into the dynamic interaction between a ligand and its receptor. The residence time (RT), defined as the reciprocal of the koff rate (1/koff), is an important parameter that reflects how long a ligand remains bound to its receptor. nih.govexcelleratebio.comnih.govworktribe.com A longer residence time can correlate with a more sustained pharmacological effect in vivo. nih.govexcelleratebio.comuniversiteitleiden.nl

This compound functions as a muscarinic acetylcholine (B1216132) receptor antagonist by competitively blocking the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors. nih.govwikipedia.org This competitive blockade prevents acetylcholine from activating its receptors, thereby inhibiting the downstream signaling pathways that would normally be initiated by cholinergic stimulation. As an anticholinergic, this compound reduces the activation of the parasympathetic nervous system. wikipedia.org Its action in reducing gastric motility and secretion is attributed to this blockade of vagal stimulation. nih.gov

Cellular and Subcellular Modulatory Effects

Isolated tissue preparations, such as the guinea-pig ileum, are well-established in vitro models for studying the pharmacological effects of drugs on muscarinic receptors. The guinea-pig ileum expresses muscarinic receptors, predominantly M3, which mediate acetylcholine-induced smooth muscle contraction. benthamopenarchives.comsilae.itnih.gov

In such preparations, muscarinic antagonists like this compound are expected to inhibit acetylcholine-induced contractions in a concentration-dependent manner. This antagonism typically manifests as a rightward shift in the concentration-response curve for acetylcholine, indicating that higher concentrations of acetylcholine are required to achieve the same contractile response in the presence of the antagonist. This pattern is characteristic of competitive antagonism. benthamopenarchives.comsilae.it While the use of isolated guinea-pig ileum for studying anticholinergic effects is a standard practice, specific quantitative data (e.g., IC50 or pA2 values) demonstrating the modulation of acetylcholine-induced responses by this compound in this particular preparation are not explicitly detailed in the current search results.

Muscarinic receptors, as GPCRs, exert their cellular effects by modulating various intracellular second messenger systems. Activation of M1, M3, and M5 receptors leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). bmglabtech.comlibretexts.orgyoutube.com Conversely, activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govbmglabtech.com

As a muscarinic antagonist, this compound would be expected to inhibit these acetylcholine-mediated changes in second messenger systems. For instance, it would likely prevent the increase in IP3, DAG, and intracellular Ca²⁺ stimulated by M1, M3, or M5 receptor activation, and counteract the inhibition of cAMP production mediated by M2 or M4 receptors. However, specific experimental data demonstrating the direct effects of this compound on second messenger systems (e.g., measurements of cAMP, IP3, DAG, or Ca²⁺ flux) in cultured cells are not available in the current literature.

Table 2: Expected Cellular and Subcellular Effects of this compound

| Cellular/Subcellular Effect | Expected Modulation by this compound (as an Antagonist) |

| Acetylcholine-induced smooth muscle contraction | Inhibition (e.g., rightward shift of ACh concentration-response curve) |

| IP3 production (via M1, M3, M5) | Inhibition |

| DAG production (via M1, M3, M5) | Inhibition |

| Intracellular Ca²⁺ release (via M1, M3, M5) | Inhibition |

| cAMP levels (via M2, M4) | Counteraction of ACh-mediated decrease (potential increase or no change) |

Effects on Second Messenger Systems in Cultured Cells

Cyclic AMP Regulation

Muscarinic acetylcholine receptors can modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Specifically, M2 and M4 receptor subtypes are typically coupled to Gi/o proteins, which, upon activation, inhibit adenylate cyclase. This inhibition leads to a decrease in the intracellular production of cAMP. Conversely, M1, M3, and M5 receptor subtypes are generally coupled to Gq/11 proteins, which are involved in different signaling cascades that can indirectly influence cAMP levels, often through crosstalk mechanisms. While the general mechanism is well-established for muscarinic receptors, specific preclinical data detailing the direct effects of this compound on cyclic AMP regulation via muscarinic receptor antagonism are not available in the current research findings.

Phosphoinositide Hydrolysis Pathways

The M1, M3, and M5 muscarinic receptor subtypes are primarily coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3). archive.orgepdf.pub IP3 is responsible for triggering the release of calcium ions from intracellular stores within the endoplasmic reticulum, leading to an increase in free intracellular calcium levels. DAG, in conjunction with calcium, activates protein kinase C (PKC). These pathways are critical for various cellular responses, including smooth muscle contraction and glandular secretion. archive.orgepdf.pub As an anticholinergic, this compound is expected to inhibit these Gq/11-mediated signaling pathways by blocking the binding of acetylcholine to M1, M3, and M5 receptors. However, specific preclinical studies quantitatively demonstrating this compound's impact on phosphoinositide hydrolysis pathways are not detailed in the available information.

Ion Channel Modulation Studies in Preclinical Models

Muscarinic receptors, being GPCRs, can modulate ion channel activity indirectly through their associated G-proteins and downstream signaling cascades. For instance, M2 receptors can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability. Other muscarinic receptor subtypes can influence various ion channels through the second messengers generated (e.g., calcium release affecting calcium-activated channels). While the broader concept of muscarinic receptor-mediated ion channel modulation is well-established in pharmacology, specific preclinical studies focusing on the direct or indirect modulation of ion channels by this compound have not been identified in the current research.

Receptor Occupancy and Dissociation Kinetics in Preclinical Systems

Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration and time. The interaction between a ligand and a receptor is governed by association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon) and represents the concentration of free ligand required to occupy 50% of the receptor population at equilibrium. excelleratebio.comnih.gov

The kinetics of ligand-receptor binding, particularly the dissociation rate (koff), play a crucial role in determining the duration of a drug's action and its pharmacological effects in vivo. excelleratebio.comnih.govuniversiteitleiden.nl A slow dissociation rate (low koff) results in a prolonged residence time of the drug on its target receptor, which can lead to sustained receptor occupancy even as the plasma concentration of the drug declines. excelleratebio.comnih.govuniversiteitleiden.nlresearchgate.net This prolonged binding can contribute to a longer duration of action and, in some cases, improved selectivity and a broader therapeutic window. excelleratebio.com

While the importance of receptor occupancy and dissociation kinetics is recognized in the development of long-acting drugs, specific preclinical data detailing the association rate (kon), dissociation rate (koff), or receptor residence time for this compound at its target muscarinic receptors are not available in the provided research findings. Studies on receptor occupancy often involve radioligand binding assays and pharmacokinetic-pharmacodynamic (PKPD) modeling to predict in vivo receptor engagement. scispace.com

Preclinical Pharmacokinetics and Biotransformation Research

Absorption and Distribution Studies in Animal Models

Bioavailability Assessment in Preclinical Species

Bioavailability assessment in preclinical species quantifies the fraction of an administered dose that reaches systemic circulation in an unchanged form. This is typically determined by comparing the area under the curve (AUC) of plasma concentration-time profiles after intravenous and oral administration. Although general principles for assessing bioavailability in preclinical species are well-established nih.gov, specific data on the bioavailability of penthienate (B1211896) bromide in various preclinical models (e.g., rats, dogs, monkeys) were not found in the reviewed literature. For compounds like cimetropium (B130472) bromide, which shares some pharmacological similarities, studies have shown low oral absorption in humans (1-4% of the administered dose) wikipedia.org.

Tissue Distribution Profiling

Tissue distribution profiling in animal models evaluates the extent to which a compound distributes into various organs and tissues following systemic administration. This involves measuring drug concentrations in different tissues (e.g., liver, kidney, lung, brain, heart) at various time points. Such studies provide insights into potential sites of action, accumulation, and elimination. While the importance of wide tissue distribution in preclinical pharmacokinetics is recognized for other compounds uni.lu, specific, detailed tissue distribution data for penthienate bromide in preclinical animal models is not available in the current search results.

Metabolic Pathways and Enzyme Systems in Research Organisms

Understanding the metabolic pathways and enzyme systems involved in a drug's biotransformation is crucial for predicting its fate in the body and identifying potential drug-drug interactions. These studies often utilize in vitro systems, such as liver microsomes, and in vivo animal models. However, detailed information on the specific metabolic pathways and enzyme systems responsible for this compound's biotransformation in research organisms is not available in the current search results.

Identification of Metabolites through In Vitro Hepatic Microsome Studies

In vitro hepatic microsome studies are a common approach to identify primary metabolites of a compound and assess its metabolic stability. Liver microsomes contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many pharmaceuticals. mims.comfishersci.ca These studies involve incubating the test compound with liver microsomes (e.g., from human, rat, mouse, dog, monkey) in the presence of co-factors like NADPH, followed by analysis using techniques such as LC-MS/MS to identify metabolites. nih.govmims.comwikipedia.orgguidetopharmacology.org While this methodology is standard in drug discovery wikipedia.orgguidetopharmacology.org, specific findings regarding the identification of this compound metabolites through in vitro hepatic microsome studies were not found in the provided literature.

Characterization of Enzyme Inhibition or Induction Potential

Characterization of enzyme inhibition or induction potential assesses whether a compound can inhibit or induce the activity of drug-metabolizing enzymes, particularly CYP enzymes. Such interactions can lead to significant changes in the pharmacokinetics of co-administered drugs, posing a risk for drug-drug interactions. fishersci.ca Studies typically involve incubating the test compound with liver microsomes or hepatocytes and measuring changes in the activity or mRNA levels of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/3A5). fishersci.ca Despite the importance of these studies in preclinical development, specific data characterizing the enzyme inhibition or induction potential of this compound was not identified in the current search results.

Elimination and Excretion Mechanisms in Preclinical Subjects

The comprehensive assessment of a drug's elimination and excretion is a critical component of preclinical pharmacokinetics, typically conducted through Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These studies are designed to elucidate the routes and rates by which a drug and its metabolites are removed from the body in various animal models, such as rodents and non-rodents. escholarship.orguni-konstanz.debioivt.comnih.govgenoskin.com

Typical Methodologies for Assessing Elimination and Excretion:

In the absence of specific detailed research findings or data tables for this compound, the general principles and methodologies applied in preclinical elimination and excretion studies can be described:

Excreta Analysis (Urine and Feces): Urine and fecal samples are analyzed to quantify the amount of parent drug and its metabolites excreted via the renal and fecal routes, respectively. This analysis often involves techniques such as high-performance liquid chromatography (HPLC) coupled with radioactivity detection, liquid chromatography-mass spectrometry (LC-MS), or scintillation counting to profile and identify metabolites. escholarship.orguni-konstanz.de

Biliary Excretion Studies: For compounds that exhibit significant fecal excretion, particularly if it's not due to unabsorbed drug, bile duct cannulation (BDC) studies in animals (e.g., rats) are performed. This allows for the direct collection and analysis of bile to determine the extent of biliary excretion of the parent drug and its metabolites. High biliary excretion can also indicate the potential for enterohepatic recirculation. uni-konstanz.debioivt.commdpi.com

Tissue Distribution Studies: While primarily focused on distribution, the analysis of drug-related material in tissues at various time points after administration can also provide insights into elimination, particularly if certain tissues act as reservoirs from which the drug is slowly cleared. uni-konstanz.de

Expected Findings in Preclinical Elimination Studies:

Such studies aim to characterize:

Primary Route(s) of Excretion: Whether the drug is predominantly eliminated via urine (renal excretion), feces (biliary excretion or unabsorbed drug), or a combination.

Rate of Elimination: Determined by the half-life of the parent compound and its major metabolites in plasma and excreta.

Metabolic Pathways Contributing to Elimination: Identification of metabolites in urine and feces helps in understanding the biotransformation processes that lead to the formation of excretable products.

Data Tables:

Due to the limited availability of specific, publicly published preclinical pharmacokinetic data for this compound, no detailed research findings or data tables pertaining to its elimination and excretion mechanisms in preclinical subjects can be provided. The information available primarily categorizes this compound as an anticholinergic agent. dss.go.thdntb.gov.uaresearchgate.netgoogle.com

Advanced Analytical Methodologies for Penthienate Bromide Research and Characterization

Sample Preparation Strategies for Diverse Research Matrices

Microextraction Techniques

Microextraction techniques represent a significant advancement in sample preparation methodologies, offering miniaturized, efficient, and environmentally conscious alternatives to traditional extraction methods. These techniques are particularly valuable in the research and characterization of chemical compounds like Penthienate (B1211896) bromide, a quaternary ammonium (B1175870) compound (QAC). The inherent properties of QACs, characterized by a permanently charged hydrophilic head and a hydrophobic tail, often present analytical challenges due to potential secondary interactions with laboratory materials uwaterloo.caresearchgate.net. Microextraction methods address these challenges by minimizing solvent consumption, reducing extraction times, and enabling higher enrichment factors, thereby enhancing analytical sensitivity and throughput mdpi.comfrontiersin.org.

The core principle of microextraction involves the use of a very small volume of an extracting phase (typically in the microliter range) relative to the sample volume, facilitating the isolation, purification, and pre-concentration of target analytes from complex matrices mdpi.comnih.gov. This approach aligns with green analytical chemistry principles by reducing the use of hazardous solvents and minimizing waste generation frontiersin.orgnih.gov.

Several microextraction techniques have demonstrated utility in the analysis of QACs, and their principles can be directly applied or adapted for Penthienate bromide research:

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solventless or low-solvent technique where analytes are extracted onto a thin, polymer-coated fiber or film nih.gov. For QACs, including compounds structurally similar to this compound, thin-film solid-phase microextraction (TF-SPME) has proven effective, especially for trace analysis in complex aqueous samples uwaterloo.caresearchgate.netmdpi.com. TF-SPME utilizes a coating with a high surface area-to-volume ratio, which is beneficial for extracting analytes present in low concentrations mdpi.com.

A notable development in TF-SPME for QACs involves the use of micelle-assisted extraction. This approach employs zwitterionic detergents, such as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), as matrix modifiers. The micelles can function as surface deactivators or stabilizers for QACs, facilitating the transfer of analytes from the sample bulk to the sorbent surface and minimizing secondary interactions that could interfere with subsequent detection, particularly in mass spectrometry uwaterloo.ca.

Research findings on TF-SPME for various QACs highlight optimized parameters and performance metrics:

Table 1: Optimized Conditions and Performance of Thin-Film SPME for Quaternary Ammonium Compounds

| Parameter | Optimized Condition/Value | Reference |

| Extraction Time | 45 minutes | researchgate.net |

| Desorption Time | 15 minutes | researchgate.net |

| Agitation | Required during extraction and desorption | researchgate.net |

| Optimum pH Range | 6.0–8.0 | researchgate.net |

| Recovery Range | 80.2%–97.3% | uwaterloo.ca |

| Sample Preparation Time (96-blade system) | 0.63 minutes per sample (when all blades used) | uwaterloo.ca |

The high recoveries and efficient sample preparation times underscore the potential of TF-SPME for high-throughput analysis of this compound.

Liquid-Phase Microextraction (LPME)

Liquid-phase microextraction (LPME) encompasses a range of techniques where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample mdpi.commdpi.com. This category includes techniques such as single-drop microextraction (SDME), hollow-fiber liquid-phase microextraction (HF-LPME), and dispersive liquid-liquid microextraction (DLLME) nih.govmdpi.com.

For QACs, supramolecular solvent-based liquid-phase microextraction (SUPRAS-LPME) has been successfully coupled with ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This method leverages electrostatic interactions between the positively charged QACs and negatively charged supramolecular solvents for efficient extraction mdpi.com.

Table 2: Performance of Supramolecular Solvent-Based LPME for Quaternary Ammonium Compounds (Paraquat and Diquat)

| Parameter | Value (Diquat) | Value (Paraquat) | Reference |

| SUPRAS Volume | 50 µL | 50 µL | mdpi.com |

| Aqueous Sample Volume | 10 mL | 10 mL | mdpi.com |

| Vortexing Time | 10 seconds | 10 seconds | mdpi.com |

| Centrifugation Time | 1 minute | 1 minute | mdpi.com |

| Enrichment Factor | 22 | 26 | mdpi.com |

| Limit of Detection (LOD) | 1.5 µg L⁻¹ | 2.8 µg L⁻¹ | mdpi.com |

| Recovery Range | 75.0%–106.7% | 75.0%–106.7% | mdpi.com |

Another LPME variant, hollow-fiber liquid-phase microextraction (HF-LPME), has been developed for the determination of QAC surfactants. This method involves impregnating a porous hollow fiber with an organic extractant. The addition of a carboxylic acid to the sample facilitates the formation of neutral ion pairs with the QAC, enhancing extraction efficiency. An enrichment factor of approximately 400 was achieved in a carbonate buffer, with detection limits ranging from 0.3 to 0.9 µg L⁻¹ nih.gov.

Microextraction by Packed Sorbent (MEPS)

Microextraction by packed sorbent (MEPS) is another miniaturized sample preparation technique that utilizes a small amount of sorbent packed into a syringe. This method requires minimal solvent consumption and can handle small sample volumes (typically 10–250 µL), allowing for direct injection into analytical instruments such as gas chromatography (GC), liquid chromatography (LC), or mass spectrometry (MS) without extensive post-extraction treatment frontiersin.org. The operational steps for MEPS typically include conditioning, sample loading, sample washing, analyte elution, and a final cleaning step frontiersin.org.

The application of these advanced microextraction techniques in the research and characterization of this compound offers significant advantages in terms of efficiency, reduced solvent usage, and enhanced analytical performance, making them indispensable tools for modern chemical analysis.

Structure Activity Relationship Sar and Computational Pharmacological Studies

Elucidation of Key Pharmacophoric Features for Muscarinic Antagonism

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that regulate various vital functions in the central and peripheral nervous systems. nih.govmdpi.com Muscarinic antagonists, like Penthienate (B1211896) bromide, competitively block the binding of acetylcholine (ACh) to these receptors, thereby counteracting parasympathetic actions. nih.govwikipedia.org The orthosteric binding site of mAChRs is highly conserved across subtypes, making the development of highly selective orthosteric ligands challenging. guidetopharmacology.org

Key pharmacophoric features for muscarinic antagonism generally involve a cationic head (often a quaternary ammonium (B1175870) group) and one or more bulky hydrophobic groups separated by a linker. In the case of Penthienate bromide, its chemical structure is characterized by cyclopentyl, hydroxy, thienylacetyl, and ethanaminium groups. ontosight.ai The presence of a large cationic head and ring substituents in the acyl group are common features observed in anticholinergic cations, which are believed to partially block the "methyl side" of the acetylcholine system, contributing to their antagonistic activity. rsc.org

Rational Design and Synthesis of this compound Analogues for SAR Probing

Rational design and synthesis of analogues are fundamental to SAR probing, allowing researchers to systematically modify specific parts of a molecule to understand their contribution to biological activity. While specific detailed research findings on the synthesis and SAR of this compound analogues are not extensively detailed in the provided search results, the general principle of designing muscarinic antagonists involves variations around the core anticholinergic pharmacophore.

The synthesis of analogues typically focuses on altering:

The quaternary ammonium group: Modifying the alkyl substituents on the nitrogen can influence receptor affinity and selectivity, as well as pharmacokinetic properties.

The ester linkage: Replacing or modifying the ester can affect metabolic stability and binding.

The bulky hydrophobic groups: Changes to the cyclopentyl and thienyl rings, such as their size, rigidity, or substitution patterns, can alter interactions with the receptor's binding pocket, impacting potency and selectivity.

The hydroxyl group: The position and presence of the hydroxyl group can be critical for hydrogen bonding interactions with the receptor.

For instance, the crystal structure analysis of this compound reveals that the thienyl ring is planar and nearly perpendicular to the ester group, and the cyclopentyl ring adopts an envelope conformation. rsc.org These conformational preferences are important considerations when designing analogues, as they dictate how the molecule presents its pharmacophoric features to the receptor.

Computational Chemistry Approaches for Activity Prediction and Ligand Design

Computational chemistry plays a significant role in modern drug discovery, offering powerful tools for predicting activity, understanding ligand-receptor interactions, and designing novel compounds. nootanpharmacy.in

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. scielo.br For muscarinic receptors, this involves docking potential ligands into the known or modeled structures of the M1-M5 subtypes. frontiersin.orgmdpi.com The availability of crystal structures for various muscarinic receptors (M1, M2, M3, M4) bound to antagonists like tiotropium (B1237716) provides a strong basis for structure-based docking studies. nih.govguidetopharmacology.orgnih.govnih.gov

Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into binding pathways, conformational changes, and the stability of interactions. nih.govnih.gov For example, MD simulations have shown that antagonists like tiotropium can bind transiently to an allosteric site before reaching the orthosteric binding pocket of muscarinic receptors, suggesting alternative binding modes and opportunities for designing ligands with different affinities or kinetics. nih.govnih.gov Accelerated molecular dynamics (aMD) simulations have been used to observe the binding of ligands like tiotropium to the M3 muscarinic receptor, demonstrating their utility in elucidating detailed binding processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between a compound's chemical structure and its biological activity. This approach allows for the prediction of the activity of new, untested compounds and aids in the optimization of existing ones. nootanpharmacy.in QSAR models for muscarinic antagonists would typically correlate various molecular descriptors (e.g., electronic, steric, hydrophobic properties) of this compound and its analogues with their observed binding affinities or functional potencies at muscarinic receptors. While specific QSAR data for this compound are not provided in the search results, QSAR is a widely used method in the development of muscarinic receptor modulators. frontiersin.org

Virtual screening (VS) is a computational technique used to search large chemical libraries for compounds likely to bind to a target, significantly accelerating early drug discovery. scielo.brnih.gov

Ligand-Based Virtual Screening (LBVS): This approach relies on information from known active ligands to identify similar compounds. Methods include generating molecular fingerprints, pharmacophore modeling, and shape-overlapping procedures. scielo.brnih.govmdpi.com A pharmacophore model represents the essential steric and electronic features that a ligand must possess to interact optimally with a specific biological target. scielo.br For muscarinic antagonists, LBVS would involve defining a pharmacophore based on the features of this compound and other known antagonists, then screening databases for molecules matching this pharmacophore.

Structure-Based Virtual Screening (SBVS): This method requires prior knowledge of the target's three-dimensional structure. scielo.br It primarily involves molecular docking of large compound libraries into the receptor's binding site to predict binding poses and affinities. scielo.brmdpi.comnih.gov Recent advancements in resolving GPCR structures, including all five muscarinic receptor subtypes, have made them amenable to SBVS studies. guidetopharmacology.orgmdpi.com SBVS campaigns have successfully identified novel allosteric and orthosteric ligands for muscarinic receptors, even leading to the repositioning of known drugs. mdpi.com

Stereochemical Influences on Pharmacological Activity

Stereochemistry, particularly the presence of chiral centers, can profoundly influence the pharmacological activity of a drug. Enantiomers, which are non-superimposable mirror images, can exhibit different biological effects, metabolic profiles, and affinities for receptors due to their distinct three-dimensional shapes. nih.gov

This compound itself has a chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and thienylacetyl groups. The crystal and molecular structure of this compound has been determined by X-ray crystallography, revealing specific conformations of its rings and the acetylcholine-like system. rsc.org This structural information is critical for understanding how different stereoisomers might interact with the muscarinic receptor. While the provided information does not detail the specific pharmacological differences between this compound enantiomers, the general principle is that one enantiomer may be more active or have a more favorable therapeutic profile than others or the racemic mixture. nih.gov The specific spatial arrangement of the functional groups, as dictated by stereochemistry, is crucial for optimal interaction with the chiral binding site of the muscarinic receptor. nih.gov

Comparative Preclinical Pharmacology and Mechanistic Distinctions

Comparative Analysis with Other Anticholinergic Agents (e.g., Atropine (B194438), Propantheline (B1209224), Glycopyrrolate)

While all four compounds—penthienate (B1211896) bromide, atropine, propantheline, and glycopyrrolate (B1671915)—act by blocking muscarinic acetylcholine (B1216132) receptors, their nuanced differences in receptor affinity, selectivity, and effects on various organ systems are critical in determining their clinical applications.

The affinity of an antagonist for its receptor is a key determinant of its potency. Muscarinic receptors are classified into five subtypes (M1-M5), and the relative affinity of a drug for these subtypes dictates its tissue-specific effects.

Atropine is a non-selective muscarinic antagonist, meaning it binds with similar high affinity to M1, M2, and M3 receptors. This lack of selectivity contributes to its wide range of effects throughout the body. Glycopyrrolate also demonstrates high affinity for muscarinic receptors and, similar to atropine, shows little to no selectivity between M1, M2, and M3 subtypes. Propantheline is also characterized as a non-specific antagonist at the muscarinic M1–3 receptors. vcahospitals.com

| Anticholinergic Agent | M1 Receptor Affinity | M2 Receptor Affinity | M3 Receptor Affinity | Selectivity Profile |

|---|---|---|---|---|

| Penthienate bromide | Data not available | Data not available | Data not available | Presumed non-selective |

| Atropine | High | High | High | Non-selective |

| Propantheline | Non-specific antagonist | Non-specific antagonist | Non-specific antagonist | Non-selective (M1-M3) |

| Glycopyrrolate | High | High | High | Non-selective |

This table is based on available qualitative descriptions. Quantitative Ki values for a direct comparison are not available.

The rate at which a drug dissociates from its receptor (dissociation rate) can influence its duration of action. For instance, glycopyrrolate has been shown to have a long-lasting effect on muscarinic receptors in the lungs, which may be related to its dissociation kinetics. nih.gov Information regarding the dissociation rate of this compound is not currently available in the scientific literature.

Functional assays in preclinical models, such as isolated organ bath studies, provide insight into the physiological effects of these antagonists. These assays typically measure the ability of an antagonist to inhibit smooth muscle contraction induced by a cholinergic agonist.

In a clinical study on unstable bladder, this compound was found to be more effective than a combination of imipramine (B1671792) and propantheline, and its efficacy was equivalent to that of oxybutynin. nih.gov This suggests that in the context of bladder smooth muscle, this compound exhibits significant functional antagonism.

Propantheline, in addition to its antimuscarinic action, is reported to have a direct musculotropic effect, causing relaxation of smooth muscle through a mechanism independent of muscarinic receptor blockade. vcahospitals.com This dual mechanism may differentiate its functional profile from other purely antimuscarinic agents.

A study comparing atropine and propantheline in humans on various end-organs found that both depressed salivary secretion and palmar sweating at low doses without necessarily affecting heart rate or micturition. nih.gov As quaternary ammonium (B1175870) compounds, both propantheline and penthienate would be expected to have limited penetration across the blood-brain barrier compared to the tertiary amine atropine.

Differential Effects on Cholinergic Systems in Animal Models

In animal models, the differential effects of these anticholinergic agents can be observed across various systems. For instance, the mydriatic (pupil-dilating) effect of this compound was studied as a potential alternative to atropine, indicating a potent local effect on the cholinergic control of the iris and ciliary muscle. nih.gov

Propantheline has been used in veterinary medicine to treat muscle spasms, incontinence, and diarrhea in animals, highlighting its effects on the gastrointestinal and urinary systems. vcahospitals.com Glycopyrrolate, when administered intratracheally in rats, selectively binds to muscarinic receptors in the lungs with a prolonged duration of action, demonstrating a degree of organ selectivity based on the route of administration. nih.gov

Theoretical Pharmacological Comparisons in Receptor Selectivity

Theoretically, the selectivity of an anticholinergic agent for different muscarinic receptor subtypes is influenced by its chemical structure. Atropine, a tertiary amine, can cross the blood-brain barrier and exert central nervous system effects. In contrast, this compound, propantheline, and glycopyrrolate are quaternary ammonium compounds. This structural feature limits their ability to penetrate the central nervous system, thus primarily confining their actions to peripheral cholinergic systems.

Advanced Preclinical Research Models and Methodological Innovations in Penthienate Bromide Study

Organ Bath Studies for Isolated Tissue Responses

Organ bath studies represent a fundamental ex vivo pharmacological technique used to investigate the direct effects of chemical compounds on isolated tissues, such as smooth, cardiac, or skeletal muscle preparations adinstruments.comdmt.dkorchidscientific.comreprocell.com. This method allows researchers to precisely control the physiological environment, removing the influence of systemic in vivo variables adinstruments.com. Tissues, often suspended in a heated and oxygenated perfusate, are connected to sensitive force transducers to measure changes in contractility or relaxation dmt.dkreprocell.com.

For anticholinergic compounds like Penthienate (B1211896) bromide, organ bath studies are crucial for understanding their direct impact on smooth muscles, particularly those of the gastrointestinal and respiratory systems. Penthienate bromide, as an anticholinergic, is expected to antagonize the effects of acetylcholine (B1216132), leading to relaxation of smooth muscles that are typically contracted by cholinergic stimulation wikipedia.orgontosight.ai.

Methodological Application: In the context of this compound, isolated tissue preparations such as segments of ileum, colon, or trachea from various animal species (e.g., guinea pigs, rats, mice) can be used. The tissue is mounted in an organ bath, and its baseline contractile activity is established. Subsequently, cholinergic agonists (e.g., acetylcholine or carbachol) can be applied to induce contraction, followed by the addition of this compound to observe its inhibitory or relaxant effects. Conversely, the compound can be administered prior to the agonist to assess its ability to prevent contraction. The force transducers record isometric measurements of contractions or relaxations, providing quantitative data on the compound's potency and efficacy dmt.dkreprocell.com. Historically, this compound (Monodral) has been studied in pharmacological investigations, including those that might utilize organ bath setups for onium salts dss.go.th.

Table 1: Representative Measurements in Organ Bath Studies for Anticholinergic Compounds

| Tissue Type | Stimulus (Cholinergic Agonist) | Expected Effect of Anticholinergic (this compound) | Measured Parameter |

| Gastrointestinal Smooth Muscle (e.g., Ileum, Colon) | Acetylcholine/Carbachol | Reduction in Contraction Amplitude/Frequency | Isometric Force (g or mN) |

| Tracheal Smooth Muscle | Acetylcholine/Carbachol | Relaxation of Pre-contracted Tissue | Isometric Force (g or mN) |

| Urinary Bladder Smooth Muscle | Acetylcholine/Carbachol | Reduction in Contraction Amplitude | Isometric Force (g or mN) |

In Vivo Animal Models for Investigating Physiological Systems

In vivo animal models are indispensable for studying the systemic effects of compounds on intact physiological systems, offering insights into complex interactions that cannot be fully replicated in isolated tissue or cell culture systems nih.govmdpi.com. These models allow for the assessment of a compound's influence on various organ functions, providing a more comprehensive understanding of its pharmacological profile cn-bio.com.

Gastrointestinal Motility Studies in Rodents

This compound's anticholinergic properties make it relevant for studies on gastrointestinal (GI) motility, as anticholinergic agents are known to reduce gastric motility and secretion wikipedia.orgontosight.ai. Rodent models, particularly mice and rats, are commonly employed due to their manageability and cost-effectiveness archbronconeumol.org.

Methodological Application: Common techniques to assess GI motility in rodents include the charcoal meal test and roentgenologic visualization using barium meals nih.govijper.org.

Charcoal Meal Test: In this method, a charcoal meal (e.g., activated charcoal suspended in a vehicle) is orally administered to rodents. After a set period, the animals are euthanized, and the distance traveled by the charcoal along the small intestine is measured. Anticholinergic compounds like this compound are expected to depress the passage of the charcoal meal in a dose-dependent manner, indicating a reduction in intestinal transit nih.gov.

Roentgenologic Visualization: While more extensively used in larger animals, this method involves administering a barium meal and tracking its passage through the GI tract using X-rays. A decrease in the rate of barium meal transit would indicate reduced GI motility, consistent with the action of an anticholinergic ijper.org.

Table 2: Expected Effects of this compound on Gastrointestinal Motility in Rodents

| Study Method | Animal Model | Expected Effect | Key Measurement |

| Charcoal Meal Test | Mice/Rats | Dose-dependent depression of charcoal meal passage | Distance traveled by charcoal in the intestine (cm) |

| Roentgenologic Visualization | Mice/Rats | Decreased rate of barium meal transit | Time to reach specific GI landmarks (min) |

Respiratory System Responsiveness in Animal Models

Anticholinergic agents can also influence the respiratory system by causing bronchodilation through the inhibition of muscarinic receptors on airway smooth muscle. Animal models are used to assess airways hyperresponsiveness (AHR) and the effects of compounds on respiratory mechanics nih.govfrontiersin.org.

Methodological Application:

Plethysmography: Unrestrained plethysmography is a non-invasive method where animals (e.g., mice, guinea pigs) are placed in a sealed chamber, and pressure changes induced by respiratory movements are measured. Parameters like Penh (enhanced pause), a dimensionless quantity, are used to characterize breathing patterns and assess bronchial responsiveness nih.gov. Forced oscillation techniques can also be used to measure respiratory input impedance more directly nih.gov. In models of induced bronchoconstriction (e.g., by histamine (B1213489) or methacholine), this compound would be expected to reduce the observed hyperresponsiveness or reverse the constriction, leading to improved respiratory parameters frontiersin.org.

Histamine-Induced Bronchoconstriction in Guinea Pigs: Guinea pigs are a common model for studying bronchodilatory effects due to their pronounced bronchoconstrictor response to histamine. Anesthetized guinea pigs can have respiratory parameters (e.g., respiratory frequency, amplitude) measured using a plethysmograph. Bronchodilatory compounds would reduce the reflectory increase in respiratory frequency and the fall in respiratory amplitude induced by histamine frontiersin.org.

Table 3: Expected Effects of this compound on Respiratory System Responsiveness

| Study Method | Animal Model | Induced Condition | Expected Effect of Anticholinergic (this compound) | Key Measurement |

| Plethysmography | Mice/Guinea Pigs | Histamine/Methacholine-induced bronchoconstriction | Reduction in airways hyperresponsiveness (AHR) | Penh, Airway Resistance (R), Tissue Elastance (H) |

| Histamine-Induced Bronchoconstriction | Guinea Pigs | Histamine challenge | Reduction in respiratory frequency increase, improved amplitude | Respiratory Frequency, Respiratory Amplitude |

Development of Novel Biosensors for Real-Time Detection in Research Matrices

The development of novel biosensors offers advanced capabilities for real-time detection and monitoring of biochemical and physiological changes in research matrices, providing high sensitivity and specificity mdpi.comresearchgate.net. While direct applications involving this compound are not extensively documented, these technologies hold significant potential for elucidating its precise interactions and effects.

Methodological Innovations:

Optical Biosensors (e.g., Surface Plasmon Resonance - SPR, Förster Resonance Energy Transfer - FRET): SPR biosensors detect changes in refractive index near a sensor surface, which can occur upon binding of an analyte to a biorecognition element researchgate.net. FRET-based biosensors utilize energy transfer between fluorescent molecules to detect conformational changes or molecular interactions in real-time nih.gov. These could be engineered to detect this compound binding to muscarinic receptors or to monitor downstream signaling events affected by its anticholinergic action in cellular or tissue extracts.

Electrochemical Biosensors: These biosensors convert biological recognition events into electrical signals. They could potentially be developed to detect changes in acetylcholine levels in specific research matrices or to monitor cellular responses (e.g., ion channel activity) influenced by this compound.

Integrated Biosensors for Tissue Monitoring: Advanced biosensors are being developed to visualize mechanical stress distribution in living tissues nih.gov or to monitor gene expression in real-time within cells ornl.gov. While not directly for this compound, such sensors could be adapted to study the compound's impact on tissue mechanics or gene expression profiles related to smooth muscle function or inflammation. For instance, a biosensor could potentially monitor the activity of acetylcholine esterase or the levels of acetylcholine in a localized tissue environment in response to this compound.

Microfluidic and Organ-on-a-Chip Systems for Mechanistic Elucidation

Microfluidic and organ-on-a-chip (OoC) systems represent a significant advancement in preclinical research, offering highly controlled microenvironments that mimic human organ physiology more accurately than traditional 2D cell cultures nih.govmicrofluidics-innovation-center.commdpi.commdpi.com. These platforms integrate microchip manufacturing methods with tissue engineering to create continuously perfused chambers inhabited by living cells, enabling real-time imaging and analysis of cellular and tissue-level activities nih.gov.

Methodological Innovations and Applicability to this compound:

Replicating Organ-Level Physiology: OoC devices can replicate complex tissue architectures, tissue-tissue interfaces, and physicochemical microenvironments, including fluid flow and mechanical forces (e.g., peristalsis-like motions in gut-on-a-chip, breathing motions in lung-on-a-chip) nih.govmicrofluidics-innovation-center.commdpi.com. This allows for a more physiologically relevant study of this compound's effects on specific organ systems.

Mechanistic Elucidation: For this compound, gut-on-a-chip models could provide detailed insights into its effects on intestinal smooth muscle cells, enteric neurons, and barrier function under dynamic conditions nih.gov. Similarly, lung-on-a-chip models could elucidate its bronchodilatory mechanisms at a cellular level, observing changes in airway smooth muscle contraction or epithelial cell responses in a controlled microenvironment microfluidics-innovation-center.com.

High-Throughput Screening and Real-Time Monitoring: The small scale and precise control offered by microfluidic systems facilitate high-throughput screening of compounds and enable real-time monitoring of cellular responses, biochemical gradients, and mechanical forces microfluidics-innovation-center.commdpi.comnih.gov. This capability could be leveraged to study the kinetics of this compound's interaction with its targets and its immediate cellular effects.

Multi-Organ Systems: The ability to fluidically couple multiple OoC systems (e.g., a gut-liver-on-a-chip) allows for the study of systemic effects, metabolism, and potential inter-organ interactions, offering a more holistic view of a compound's pharmacology microfluidics-innovation-center.comnih.gov. While this compound's primary effects are localized, understanding its systemic distribution and metabolism could be explored in such integrated systems.

These advanced models provide a powerful means to investigate the precise mechanisms by which this compound exerts its anticholinergic effects, moving beyond simple functional observations to detailed cellular and molecular insights.

Future Research Trajectories and Broader Pharmacological Implications

Exploration of Unconventional Binding Sites or Allosteric Modulation

Penthienate (B1211896) bromide is primarily recognized for its anticholinergic properties, specifically its ability to block muscarinic acetylcholine (B1216132) receptors. ontosight.aincats.io Future research could delve beyond this established orthosteric antagonism to investigate the potential for penthienate bromide to interact with unconventional binding sites on muscarinic receptors or other, as yet unidentified, targets. Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric site to alter receptor activity, presents a promising avenue for investigation. unacademy.complos.orgresearchgate.net Such modulation can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of endogenous ligands or orthosteric agonists. elifesciences.orgresearchgate.net

Given the complex chemical structure of this compound, characterized by its cyclopentyl, hydroxy, thienylacetyl, and ethanaminium groups, it is conceivable that specific moieties within the molecule could engage with allosteric pockets on muscarinic receptors. ontosight.ai This could lead to a fine-tuning of receptor function, offering a more nuanced control over cholinergic signaling than simple competitive antagonism. Research in this area would involve advanced computational docking studies, site-directed mutagenesis, and sophisticated functional assays designed to detect subtle changes in receptor conformation or signaling pathways that are indicative of allosteric interactions. Such investigations could reveal novel mechanisms of anticholinergic action or even identify new therapeutic targets beyond the classical muscarinic receptor.

Potential for this compound as a Research Tool in Cholinergic System Studies

Despite its limited clinical utility, the well-defined anticholinergic activity of this compound offers a unique opportunity for its use as a research tool in understanding the complexities of the cholinergic system. Its historical data, particularly in studies related to gastrointestinal motility and bladder function, could be re-evaluated through the lens of modern pharmacological techniques. ontosight.aimja.com.au

This compound could serve as a reference compound in in vitro or ex vivo studies to dissect the roles of specific muscarinic receptor subtypes in various physiological processes, where systemic side effects are not a limiting factor. Researchers could utilize this compound to:

Probe Receptor Selectivity: While broadly anticholinergic, subtle differences in its affinity or kinetic profile across muscarinic receptor subtypes (M1, M2, M3, M4, M5) could be explored using advanced binding assays and functional assays. This could help in understanding the specific roles of these subtypes in different tissues or disease states.

Investigate Cholinergic Pathway Dynamics: By applying this compound in isolated tissue preparations or neuronal cultures, researchers could gain insights into the contribution of muscarinic signaling to processes like smooth muscle contraction, glandular secretion, or neuronal excitability.

Develop Pharmacological Models: Its consistent anticholinergic action could make it a valuable tool for establishing and validating in vitro or ex vivo models of cholinergic dysfunction, against which novel compounds or genetic manipulations could be tested.

The precise characterization of this compound's interactions could provide a deeper understanding of cholinergic system pharmacology, complementing the data obtained from currently available, more selective anticholinergics.

Methodological Advancements in Anticholinergic Research

The study of compounds like this compound, with a history of clinical use and subsequent withdrawal, can significantly contribute to the refinement of methodologies in anticholinergic research. The challenges encountered in assessing the cumulative anticholinergic burden of various medications highlight the need for more precise and reliable measurement tools. nih.govtg.org.au

Future research involving this compound could focus on:

Developing Advanced Functional Assays: this compound could be used as a benchmark compound for developing and validating new functional assays that more accurately reflect the in vivo effects of anticholinergic agents. This could involve high-throughput screening platforms, optogenetic or chemogenetic approaches to modulate cholinergic neurons, or advanced imaging techniques to visualize receptor occupancy and downstream signaling.

Computational Modeling and Simulation: The known structure and activity of this compound could be utilized in computational models to predict its interactions with various receptor conformations or to simulate its effects within complex biological networks. This could contribute to the development of more sophisticated in silico tools for anticholinergic drug discovery and research.

By serving as a case study, this compound can help in advancing the precision and predictive power of anticholinergic research methodologies, ultimately benefiting the development of safer and more effective cholinergic modulators.

Theoretical Contributions to Ligand-Receptor Interaction Paradigms

The interaction of ligands with their receptors is a fundamental concept in pharmacology, governed by principles of affinity, kinetics, and conformational changes. nih.govamericanpharmaceuticalreview.combruker.com this compound, as a well-characterized anticholinergic, offers a valuable molecular entity for contributing to the theoretical understanding of ligand-receptor interaction paradigms.

Detailed structural and mechanistic studies of this compound's binding to muscarinic receptors could provide insights into: